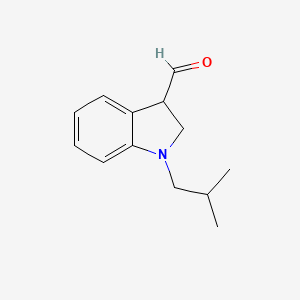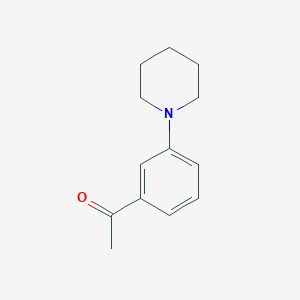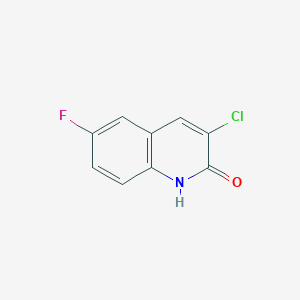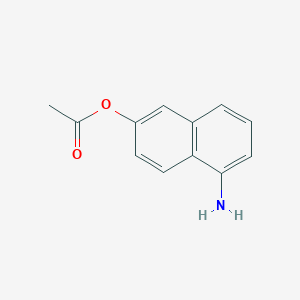
7-(2-Aminoethyl)guanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Aminoethyl)guanine is a derivative of guanine, a nucleobase found in DNA and RNA This compound features an aminoethyl group attached to the seventh position of the guanine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Aminoethyl)guanine typically involves the reaction of guanine with ethylenediamine under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of protective groups and stepwise synthesis can also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-Aminoethyl)guanine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the aminoethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-(2-Aminoethyl)guanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA interactions and its potential as a molecular probe.
Medicine: Investigated for its potential therapeutic effects, including its role in anticancer and antiviral research.
Industry: Utilized in the development of novel materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 7-(2-Aminoethyl)guanine involves its interaction with nucleic acids and proteins. It can form hydrogen bonds with DNA and RNA, affecting their structure and function. The compound may also interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in gene expression, protein synthesis, and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethylguanine: Similar structure but with the aminoethyl group attached to a different position.
7-Methylguanine: Features a methyl group instead of an aminoethyl group.
Guanine: The parent compound without any additional functional groups.
Uniqueness
7-(2-Aminoethyl)guanine is unique due to the presence of the aminoethyl group at the seventh position, which imparts distinct chemical and biological properties. This modification can enhance its binding affinity to nucleic acids and proteins, making it a valuable tool in various research applications.
Propriétés
Numéro CAS |
76495-81-3 |
|---|---|
Formule moléculaire |
C7H10N6O |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
2-amino-7-(2-aminoethyl)-1H-purin-6-one |
InChI |
InChI=1S/C7H10N6O/c8-1-2-13-3-10-5-4(13)6(14)12-7(9)11-5/h3H,1-2,8H2,(H3,9,11,12,14) |
Clé InChI |
HFJYUQHXKXFQPI-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1CCN)C(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Phenylpyrazolo[1,5-A]pyridine](/img/structure/B11900497.png)

![3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B11900509.png)
![2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid](/img/structure/B11900513.png)
![Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B11900518.png)






